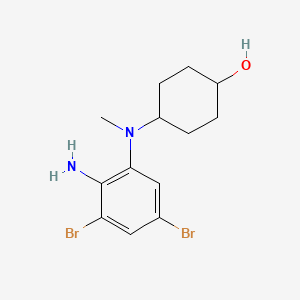
4-(2-amino-3,5-dibromo-N-methylanilino)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-amino-3,5-dibromo-N-methylanilino)cyclohexan-1-ol is a complex organic compound with significant applications in various fields. It is characterized by the presence of a cyclohexanol ring substituted with an amino group, two bromine atoms, and a methylated aniline group. This compound is known for its unique chemical properties and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-amino-3,5-dibromo-N-methylanilino)cyclohexan-1-ol typically involves multiple steps. One common method starts with the bromination of an anthranilic acid alkyl ester to form 3,5-dibromoanthranilic acid ester. This intermediate is then reacted with hydrazine to form a hydrazide, which is further reacted with a sulfohalide to produce N-(2-amino-3,5-dibromobenzyl)-N’-sulfonyl hydrazide. The final step involves the reaction of this hydrazide with a primary amine in an alkaline medium to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-amino-3,5-dibromo-N-methylanilino)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atoms can be reduced to form debrominated products.
Substitution: The bromine atoms can be substituted with other functional groups such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or alkyl halides.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of debrominated products.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-(2-amino-3,5-dibromo-N-methylanilino)cyclohexan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on cellular processes and protein interactions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-amino-3,5-dibromo-N-methylanilino)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. It is known to modulate protein folding and aggregation processes, which are critical in various diseases. The compound may interact with chaperone proteins and other cellular machinery involved in maintaining protein homeostasis .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-3,5-dibromo-N-cyclohexyl-N-methylbenzenemethanamine
- 2-amino-3,5-dibromo-N-cyclohexyl-N-methylbenzenemathanamine
- 2-amino-3,5-dibromobenzylamines
Uniqueness
4-(2-amino-3,5-dibromo-N-methylanilino)cyclohexan-1-ol is unique due to its specific substitution pattern and the presence of both amino and bromine groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications .
Properties
Molecular Formula |
C13H18Br2N2O |
|---|---|
Molecular Weight |
378.10 g/mol |
IUPAC Name |
4-(2-amino-3,5-dibromo-N-methylanilino)cyclohexan-1-ol |
InChI |
InChI=1S/C13H18Br2N2O/c1-17(9-2-4-10(18)5-3-9)12-7-8(14)6-11(15)13(12)16/h6-7,9-10,18H,2-5,16H2,1H3 |
InChI Key |
DKNCYGLJNGSSFY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCC(CC1)O)C2=C(C(=CC(=C2)Br)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


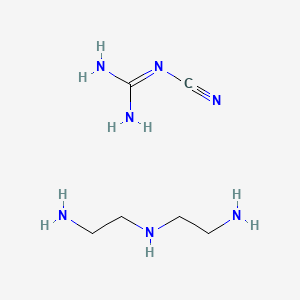


![N,9,9-Triphenyl-N-(4'-(triphenylsilyl)-[1,1'-biphenyl]-4-yl)-9H-fluoren-2-amine](/img/structure/B13388178.png)
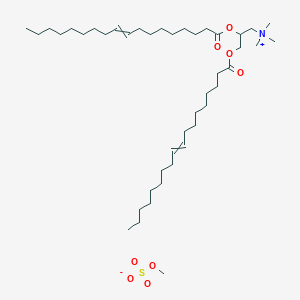

![methyl 5,7-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/structure/B13388187.png)

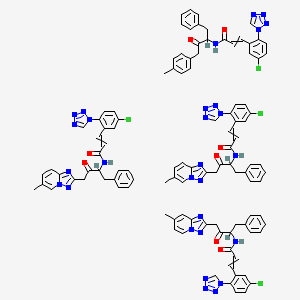
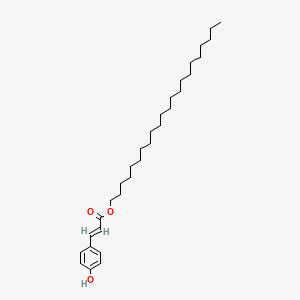
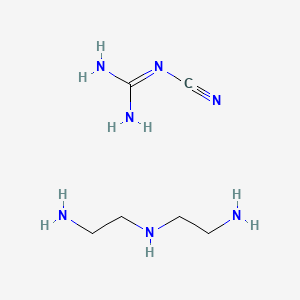
![CarbaMicacid,N-[(3aS,4R,6S,6aR)-tetrahydro-6-hydroxy-2,2-diMethyl-4H-cyclopenta-1,3-dioxol-4-yl]-,phenylMethyl ester](/img/structure/B13388214.png)
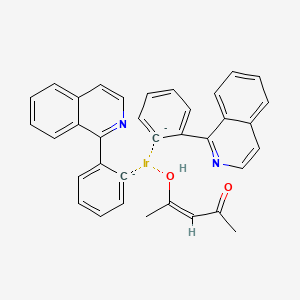
![4-(2,4,6-Trichlorophenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;trifluoroborane;fluoride](/img/structure/B13388231.png)
